

An In-depth Technical Guide to Tetraethyl Methanetetracarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methanetetracarboxylic acid*

Cat. No.: *B13171226*

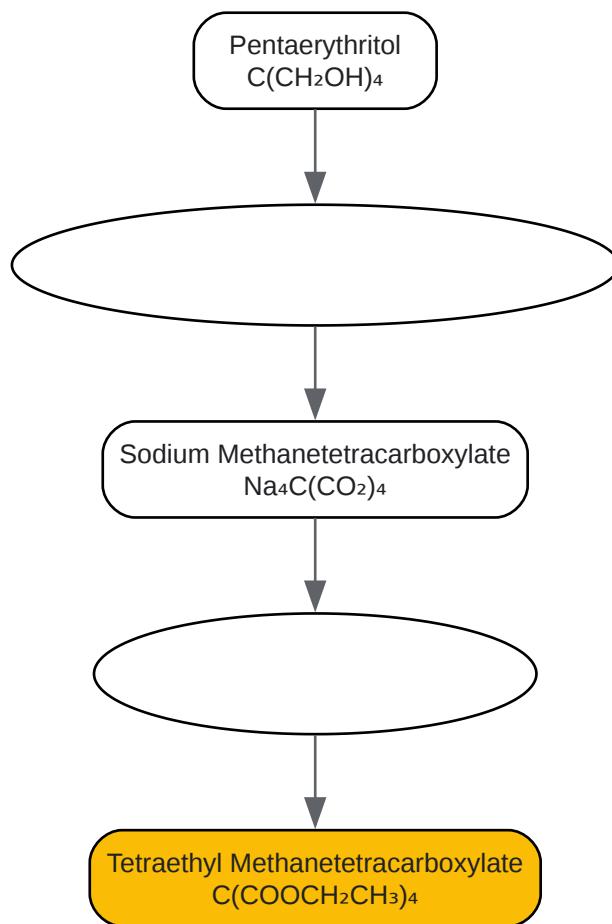
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethyl methanetetracarboxylate, with the chemical formula $C_{13}H_{20}O_8$, is the tetraethyl ester of the hypothetical **methanetetracarboxylic acid**.^[1] While the parent acid is believed to be unstable, its ester derivatives, such as tetraethyl methanetetracarboxylate, are stable compounds that serve as specialty chemicals in organic synthesis.^{[1][2]} This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of tetraethyl methanetetracarboxylate, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.

Physicochemical Properties


While extensive experimental data for tetraethyl methanetetracarboxylate is not readily available in public literature, computed properties provide valuable insights into its physical and chemical characteristics.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₂₀ O ₈	[1]
Molecular Weight	304.29 g/mol	[1]
IUPAC Name	tetraethyl methanetetracarboxylate	[1]
CAS Number	Not available	
Topological Polar Surface Area	105 Å ²	[3]
XLogP3-AA	1.6	[4]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	8	[3]
Rotatable Bond Count	12	[3]
Exact Mass	304.11581759 Da	[3]
Monoisotopic Mass	304.11581759 Da	[3]

Synthesis and Purification

The synthesis of tetraethyl methanetetracarboxylate is not widely documented in standard chemical literature. However, a general approach to its synthesis can be inferred from the preparation of its corresponding sodium salt, sodium methanetetracarboxylate. This salt is synthesized via the palladium-catalyzed oxidation of pentaerythritol in an alkaline solution.[\[1\]](#)[\[2\]](#)

Experimental Workflow: Conceptual Synthesis

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of tetraethyl methanetetracarboxylate.

A plausible experimental protocol would involve the following steps:

- Synthesis of Sodium Methanetetracarboxylate: Following the procedure described in the literature, pentaerythritol is oxidized using oxygen in the presence of a palladium catalyst in a sodium hydroxide solution at a pH of 10 and a temperature of approximately 60°C.[1][2]
- Acidification and Esterification: The resulting sodium methanetetracarboxylate solution would need to be carefully acidified, likely at low temperatures to minimize decomposition of the unstable **methanetetracarboxylic acid**. This would be immediately followed by esterification with an excess of ethanol in the presence of a suitable acid catalyst (e.g., sulfuric acid or gaseous HCl).

- **Workup and Purification:** The reaction mixture would then be neutralized and extracted with an organic solvent. The organic layer would be washed, dried, and the solvent evaporated. Purification of the crude product would likely be achieved through vacuum distillation or column chromatography.

Spectroscopic Characterization

Detailed spectroscopic data for tetraethyl methanetetracarboxylate is scarce in the public domain. However, based on its structure, the following spectral characteristics can be anticipated:

¹H NMR:

- A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.
- A quartet corresponding to the methylene protons (-CH₂-) of the ethyl groups.

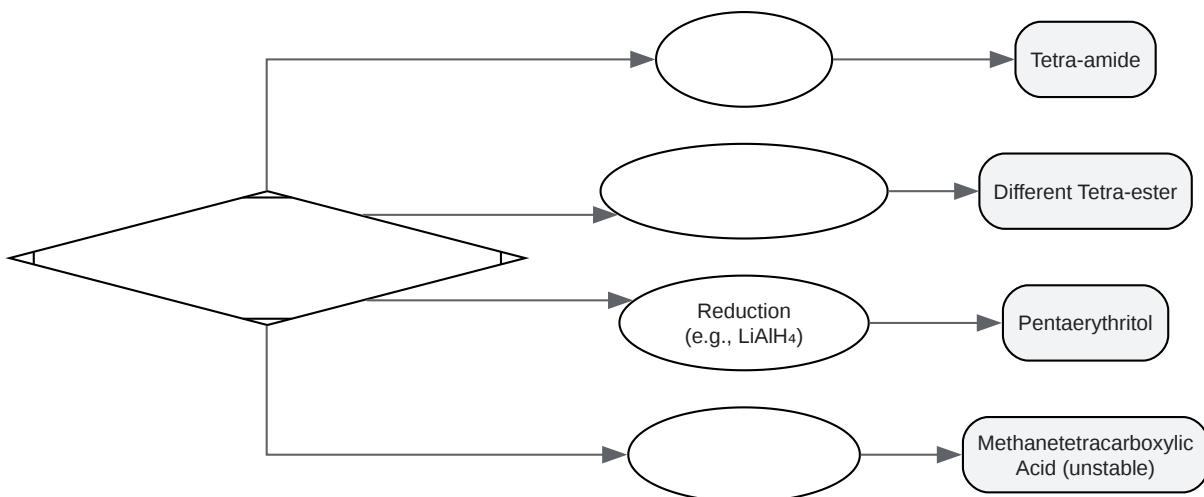
¹³C NMR:

- A signal for the central quaternary carbon atom.
- A signal for the carbonyl carbons of the ester groups.
- Signals for the methylene and methyl carbons of the ethyl groups. A ¹³C NMR spectrum is available on PubChem, though detailed assignments are not provided.[\[1\]](#)

Infrared (IR) Spectroscopy:

- A strong absorption band in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester functional groups.
- C-O stretching bands in the region of 1000-1300 cm⁻¹.
- C-H stretching and bending vibrations from the ethyl groups.

Mass Spectrometry:


- The molecular ion peak (M⁺) would be expected at m/z = 304.

- Fragmentation patterns would likely involve the loss of ethoxy groups ($-\text{OCH}_2\text{CH}_3$), ethyl groups ($-\text{CH}_2\text{CH}_3$), and carbon dioxide.

Reactivity and Potential Applications

As a tetrafunctional ester, tetraethyl methanetetracarboxylate holds potential as a versatile building block in organic synthesis. Its reactivity is primarily centered around the four ester groups, which can undergo nucleophilic acyl substitution reactions.

Potential Reactions and Transformations

[Click to download full resolution via product page](#)

Caption: Potential chemical transformations of tetraethyl methanetetracarboxylate.

- Amidation: Reaction with primary or secondary amines would yield the corresponding tetra-amides.
- Transesterification: Treatment with other alcohols in the presence of an acid or base catalyst would lead to the formation of different tetra-esters.
- Reduction: Strong reducing agents like lithium aluminum hydride would reduce the ester groups to yield pentaerythritol.

- Hydrolysis: Hydrolysis under acidic or basic conditions would, in principle, yield the unstable **methanetetracarboxylic acid**, which would likely decompose.

Relevance in Drug Development

While there is no direct evidence of tetraethyl methanetetracarboxylate being used in drug development, its structure suggests potential as a scaffold for creating novel molecular architectures. The central quaternary carbon atom provides a rigid tetrahedral core from which four functional groups can be extended in a well-defined three-dimensional arrangement. This could be advantageous in designing molecules that can interact with specific biological targets.

The ester functionalities can be converted to a variety of other functional groups, such as amides, carboxylic acids (transiently), and alcohols, allowing for the synthesis of diverse libraries of compounds for biological screening. The symmetrical nature of the molecule could also be exploited in the design of ligands for multimeric proteins or for creating dendritic structures.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for tetraethyl methanetetracarboxylate is not readily available. However, based on its structure as an organic ester, general laboratory safety precautions should be observed.

- Personal Protective Equipment: Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents, acids, and bases.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

It is crucial not to confuse this compound with tetraethyl lead, which is a highly toxic organometallic compound with vastly different properties and hazards.

Conclusion

Tetraethyl methanetetracarboxylate is a stable, yet under-investigated, chemical compound with potential as a versatile building block in organic synthesis. Its unique tetrahedral structure makes it an interesting candidate for the development of novel molecular scaffolds, potentially applicable in materials science and drug discovery. Further research into its synthesis, reactivity, and biological properties is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methanetetracarboxylate - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. Tetraethyl methanetetracarboxylate | C13H20O8 | CID 638143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1,2,2-Tetraethyl 1,1,2,2-ethanetetracarboxylate | C14H22O8 | CID 79090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tetraethyl Methanetetracarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13171226#properties-of-tetraethyl-methanetetracarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com